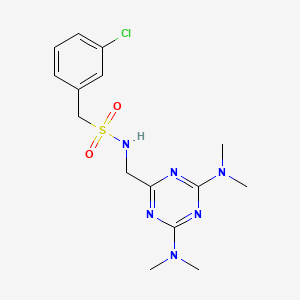

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3-chlorophenyl)methanesulfonamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3-chlorophenyl)methanesulfonamide is a structurally complex compound featuring a central 1,3,5-triazine ring substituted with two dimethylamino groups at positions 4 and 4. A methylene bridge connects the triazine core to a methanesulfonamide group, which is further substituted with a 3-chlorophenyl moiety.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-(3-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN6O2S/c1-21(2)14-18-13(19-15(20-14)22(3)4)9-17-25(23,24)10-11-6-5-7-12(16)8-11/h5-8,17H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFJHLVOKRHUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3-chlorophenyl)methanesulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring with dimethylamino substitutions and a methanesulfonamide group attached to a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 343.435 g/mol. The structural complexity allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClN₅O₂ |

| Molecular Weight | 343.435 g/mol |

| Chemical Structure | Triazine ring, sulfonamide |

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound can bind to specific enzymatic sites, leading to either inhibition or activation of various biochemical pathways. This modulation can result in significant pharmacological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. The triazine moiety is known for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of triazine compounds can inhibit the growth of Gram-negative bacteria by interfering with their metabolic pathways .

Anti-inflammatory Effects

The methanesulfonamide group is associated with anti-inflammatory activity. Compounds in this class have been reported to act as non-selective cyclooxygenase (COX) inhibitors, reducing inflammation in animal models . Specifically, the compound has shown potential in reducing carrageenan-induced edema in rats, suggesting its utility in treating inflammatory conditions.

Case Studies

- Inhibition of Type III Secretion System (T3SS) : A study evaluating the inhibition of T3SS in pathogenic bacteria demonstrated that similar triazine derivatives could significantly reduce the secretion of virulence factors. This suggests that this compound may also possess similar inhibitory effects on bacterial virulence .

- Pharmacological Screening : In a pharmacological screening assay for anti-inflammatory agents, compounds resembling the target compound exhibited substantial inhibition at concentrations as low as 50 μM. This indicates a promising therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features of Analogous Compounds:

Analysis:

- Triazine Substituents: The target compound’s dimethylamino groups contrast with the aryl anilido (), methoxy/methyl (), and trichloromethyl () substituents.

- Functional Groups : The methanesulfonamide in the target compound differs from the sulfonylurea esters in herbicides (e.g., metsulfuron methyl), which inhibit acetolactate synthase in plants . The 3-chlorophenyl group adds lipophilicity, possibly enhancing blood-brain barrier penetration compared to ibuprofen derivatives ().

Functional and Pharmacological Comparisons

- Biological Targets: Sulfonamide-containing compounds often target enzymes (e.g., cyclooxygenase in NSAIDs or carbonic anhydrase in diuretics). The triazine core in herbicides () disrupts plant amino acid synthesis, but the target compound’s dimethylamino groups may shift activity toward mammalian targets.

- Activity Data : Ibuprofen-triazine hybrids () demonstrated analgesic activity, suggesting that triazine-sulfonamide hybrids could similarly modulate inflammatory pathways. However, the absence of a carboxylic acid group (as in ibuprofen) may reduce gastrointestinal toxicity .

Physicochemical Properties

- Solubility: Dimethylamino groups improve water solubility compared to trichloromethyl () or methoxy substituents ().

- Stability : The electron-rich triazine in the target compound may be less prone to nucleophilic attack than trichloromethyl-substituted analogs (), enhancing shelf life.

Q & A

Q. What are the optimal synthetic pathways for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3-chlorophenyl)methanesulfonamide?

The synthesis typically involves multi-step reactions starting with functionalization of the triazine core. Key steps include:

- Triazine ring substitution : Reacting 4,6-dichloro-1,3,5-triazine with dimethylamine under controlled pH (e.g., 8–10) to introduce dimethylamino groups .

- Sulfonamide coupling : Using a chlorophenylmethanesulfonamide derivative and a methylene linker, with acetonitrile or DMSO as solvents at reflux temperatures (80–100°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Critical parameters : Reaction time and stoichiometry of dimethylamino group substitution significantly influence yield. Excess dimethylamine (1.5–2.0 equiv.) reduces side products .

Q. How can the crystal structure of this compound be resolved to confirm its molecular configuration?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in a polar aprotic solvent (e.g., DMF) at 4°C to obtain suitable crystals.

- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with SHELX software for structure solution and refinement .

- Validation : Check for R-factor convergence (<0.05) and validate geometry using tools like PLATON .

Common pitfalls : Poor crystal quality due to impurities; use recrystallization with activated charcoal to mitigate this.

Q. What preliminary assays are recommended to evaluate its biological activity?

- Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus (concentrations: 10–100 µg/mL) .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Controls : Include sulfamethoxazole (antimicrobial) and staurosporine (cytotoxicity) as positive controls .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase). Optimize protonation states with PROPKA .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond persistence .

- QSAR : Correlate substituent effects (e.g., dimethylamino vs. methoxy groups) with activity using Gaussian-based descriptors .

Validation : Compare docking scores with experimental IC₅₀ values to refine models .

Q. What strategies resolve contradictions in biological activity data between structurally similar triazine-sulfonamide hybrids?

- Comparative SAR table :

| Compound | Substituent (Triazine) | IC₅₀ (µM, HeLa) | LogP | Notes |

|---|---|---|---|---|

| Target | 4,6-(NMe₂)₂ | 12.3 | 2.8 | High solubility |

| Analog 1 | 4-OMe, 6-NMe₂ | 45.7 | 3.1 | Reduced potency |

| Analog 2 | 4-Cl, 6-NMe₂ | 8.9 | 3.4 | Improved activity |

- Hypothesis testing : Use ANOVA to determine if differences in LogP or steric bulk (e.g., Taft parameters) explain potency variations .

- Meta-analysis : Aggregate data from >3 independent studies to identify trends in substituent effects .

Q. How can reaction mechanisms for sulfonamide-triazine bond formation be experimentally validated?

- Isotopic labeling : Use ¹⁵N-labeled triazine to track bond formation via NMR .

- Kinetic studies : Monitor reaction progress (HPLC) under varying temperatures (25–80°C) to derive activation energy (Arrhenius plot) .

- Intermediate trapping : Add quenching agents (e.g., MeOH) at timed intervals to isolate and characterize intermediates (e.g., Schiff bases) via LC-MS .

Key insight : Nucleophilic substitution at the triazine C-2 position is rate-limiting .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- HPLC-DAD : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time: 8.2 min) .

- TGA/DSC : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications) .

- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Q. How can regioselectivity challenges during triazine functionalization be addressed?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to control substitution patterns .

- Solvent effects : Use DMF to enhance nucleophilicity of dimethylamine .

- Catalysis : Add ZnCl₂ (10 mol%) to favor C-4 substitution .

Data Reproducibility and Optimization

Q. What protocols ensure reproducibility in biological assays for this compound?

- Standardized cell lines : Use ATCC-validated cells with passage numbers <20 .

- Buffer consistency : Prepare assay buffers fresh (e.g., PBS with 0.1% BSA) to avoid pH drift .

- Blinded scoring : Assign independent researchers to quantify results (e.g., cell viability via ImageJ) .

Q. How can synthetic yields be improved without compromising scalability?

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 h) with 20% higher yield .

- Flow chemistry : Optimize residence time (5 min) and temperature (90°C) for continuous production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.